Methyl 3-(6-methoxynaphthalen-2-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3,5-7,9-10H,4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQBXBCUVHDTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Protocol
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–85% | |
| Reaction Time | 4–6 hours | |
| Purity (Post-Recryst.) | >95% (by NMR/IR) |
Mechanistic Insight : The reaction follows Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of naproxen, enhancing electrophilicity for nucleophilic attack by methanol.
Alternative Catalytic Approaches
While less common, green chemistry methods have been explored for related intermediates:
Preyssler Heteropolyacid-Catalyzed Synthesis
- Catalyst : H₁₄[NaP₅W₃₀O₁₁₀] (Preyssler heteropolyacid) in water.
- Conditions :
Spectroscopic Characterization
Key analytical data for the methyl ester derivative:
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment | Source |
|---|---|---|
| 1672–1673 | C=O (ester carbonyl) | |
| 1157 | O–CH₃ (methoxy group) | |
| 1510–1600 | Aromatic C=C stretching |
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Assignment | Source |
|---|---|---|
| 3.80 | OCH₃ (methoxy protons) | |
| 1.62 | CH₃ (methyl group of propanoate) | |
| 6.82–7.79 | Aromatic protons (naphthalene ring) |
Applications and Derivatives
The methyl ester serves as a precursor for:
- Hydrazide Derivatives : Reacted with hydrazine hydrate to form 2-(6-methoxynaphthalen-2-yl)propanehydrazide, a scaffold for anti-inflammatory analogs.
- Polymer Resins : Condensed with bisphenol and paraformaldehyde to create chelating polymers for metal ion adsorption.
Chemical Reactions Analysis
Ester Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions to yield naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid). This reaction is critical for its role as a prodrug in pharmaceutical formulations.
Conditions and Yields :
-
Acidic Hydrolysis : Performed with HCl or H₂SO₄ in aqueous methanol, yielding naproxen after reflux (85% efficiency) .
-
Basic Hydrolysis : NaOH in ethanol/water at 60–80°C for 4–6 hours.
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O/MeOH | Reflux, 4–6 hrs | Naproxen (acid form) | 85% |
Aminolysis with Hydrazine
Reaction with hydrazine hydrate forms 2-(6-methoxynaphthalen-2-yl)propanehydrazide, a precursor for hydrazone derivatives.
Procedure :
-
Methyl ester (1) (0.004 mol) reacts with hydrazine hydrate (0.004 mol) in ethanol.
-
Reflux for 5 hours, followed by filtration and recrystallization .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Aminolysis | Hydrazine hydrate | Ethanol, reflux | Propanehydrazide derivative | 55% |
Condensation with Aldehydes
The hydrazide intermediate reacts with aldehydes (e.g., 2-hydroxybenzaldehyde) to form Schiff base derivatives.
Example Reaction :
-
Hydrazide (2) (0.01 mol) + 2-hydroxybenzaldehyde (0.01 mol) in ethanol.
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Condensation | 2-Hydroxybenzaldehyde | Ethanol, reflux | N'-(2-hydroxybenzylidene)hydrazide | 60% |
Transesterification
While specific data is limited in the provided sources, the ester group can theoretically undergo transesterification with alcohols (e.g., ethanol) under catalytic acidic or basic conditions to yield alternative esters.
Structural Note
The compound is structurally synonymous with methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate (Naproxen Methyl Ester) , a well-documented impurity in naproxen formulations. The reactions above align with its ester functionality and naphthalene-based aromatic system.
Scientific Research Applications
Methyl 3-(6-methoxynaphthalen-2-yl)propanoate has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-methoxynaphthalen-2-yl)propanoate is related to its parent compound, naproxen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The esterification of naproxen to form this compound may alter its pharmacokinetic properties, potentially reducing gastrointestinal side effects .
Comparison with Similar Compounds
Structural Analogues
(a) Methyl 2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Methyl Ester)
- CAS No.: 26159-35-3 (S-enantiomer); 30012-51-2 (racemic) .
- Role : Pharmaceutical impurity (Naproxen Impurity E) and reference material .
- Key Differences: The propanoate ester is directly attached to the naphthalene at position 2, unlike the 3-position in the target compound. This structural variation impacts polarity and biological activity.
(b) Naproxen (2-(6-Methoxy-2-naphthyl)propanoic Acid)
- CAS No.: 22204-53-1.
- Applications: Non-steroidal anti-inflammatory drug (NSAID) .
- Comparison : Naproxen’s free carboxylic acid group enhances hydrogen bonding and receptor binding, whereas ester derivatives like the target compound exhibit reduced acidity and altered pharmacokinetics.
(c) Amide Derivatives
(d) Metal Complexes
- Example: Bis[2-(6-methoxynaphthalen-2-yl)propanoate] complexes (Ni²⁺, Cu²⁺, Zn²⁺) . Efficiency Order: NiL₂ > CuL₂ > ZnL₂ > SnL₂ in PMMA photostabilization . Mechanism: UV absorption, radical scavenging, and peroxide decomposition .
Physicochemical and Functional Comparisons
Pharmacological and Industrial Relevance
- Anti-Inflammatory Derivatives : Amides like N-(3-chlorophenethyl)-2-(6-methoxy)propanamide show enhanced 5-lipoxygenase (5-LOX) inhibition compared to parent acids .
- Polymer Additives : Metal complexes improve PMMA’s photostability by 40–60% under UV exposure .
- Synthetic Challenges : Esterification or amidation of naproxen requires careful control to avoid racemization, critical for enantiomeric purity in pharmaceuticals .
Biological Activity
Methyl 3-(6-methoxynaphthalen-2-yl)propanoate, a compound derived from the naphthalene family, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article delves into the compound's synthesis, biological effects, and underlying mechanisms, supported by relevant data and case studies.
Synthesis of this compound
The compound can be synthesized through various chemical reactions involving starting materials such as 2-(6-methoxynaphthalen-2-yl)propanoic acid and methanol under acidic conditions. The synthesis process typically involves refluxing the acid with methanol in the presence of a catalyst like sulfuric acid, leading to the formation of the corresponding methyl ester .
Anticancer Properties
This compound has demonstrated significant anticancer activity, particularly in breast and prostate cancer cell lines. Research indicates that this compound induces apoptosis in human breast cancer cells (MDA-MB-231 and MDA-MB-468) through the activation of caspases, which are crucial enzymes in the apoptotic pathway.
- Mechanism of Action :
- Caspase Activation : Treatment with this compound leads to increased levels of cleaved caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway .
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, contributing to its cytotoxic effects. This was evidenced by flow cytometry analysis showing an accumulation of cells in the G2/M phase after treatment .
| Cell Line | Caspase Activation | Cell Cycle Phase Arrest |
|---|---|---|
| MDA-MB-231 | Increased cleaved caspase-3, -9 | G2/M phase accumulation |
| MDA-MB-468 | Similar activation patterns | G2/M phase accumulation |
| MCF-7 (ER-positive) | Caspase-8 activation increased by 2.8-fold | Not significantly affected |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation-related gene expression, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Breast Cancer Study : A study on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. The compound was found to be more effective than its parent compound ABL in inducing these effects at lower concentrations .
- Prostate Cancer Research : In prostate cancer cells, this compound also induced apoptosis via similar mechanisms involving caspase activation and modulation of Bcl-2 family proteins, reinforcing its potential as a therapeutic agent against various cancers .
Q & A
Basic: What are the optimized synthetic routes for Methyl 3-(6-methoxynaphthalen-2-yl)propanoate, and how can reaction parameters be systematically evaluated?
Methodological Answer:
A common approach involves coupling naphthol derivatives with propargyl bromide or ester-forming reagents. For example, analogous synthesis of naphthalene-based esters (e.g., (prop-2-yn-1‑yloxy)naphthalene) uses DMF as a solvent, K₂CO₃ as a base, and propargyl bromide under ambient conditions for 2 hours . Key parameters to optimize include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Base selection : Carbonate bases improve oxyanion formation for electrophilic attack.
- Reaction monitoring : TLC with n-hexane:ethyl acetate (9:1) can track progress .
Post-synthesis, crude products are often used without purification due to stability concerns, but column chromatography may refine yields.
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Look for ester C=O stretches (~1739 cm⁻¹) and methoxy C-O signals (~1332 cm⁻¹). Aromatic C-H stretches (~3061 cm⁻¹) confirm naphthalene integrity .
- ¹H-NMR : Key signals include aromatic protons (δ 7.1–7.9 ppm, multiplet), methoxy groups (δ 3.6–3.8 ppm, singlet), and the ester methyl (δ 1.6 ppm, doublet for chiral centers in enantiopure forms) .
- Elemental Analysis : Verify empirical formula (e.g., C₁₅H₁₆O₃) with <0.5% deviation in C/H/O ratios .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254–280 nm for naphthalene absorption). Mobile phases like methanol:water (70:30) resolve ester derivatives .
- Reference Standards : Compare against certified impurity standards (e.g., Naproxen Impurity E, CAS 116883-62-6) for calibration .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 245.1 (C₁₅H₁₆O₃⁺) .
Advanced: How can researchers resolve contradictions in spectral or crystallographic data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental IR/NMR with computational models (e.g., DFT) or NIST Chemistry WebBook reference data .
- Crystallographic Refinement : Use SHELXL for high-resolution refinement. For twinned crystals, employ OLEX2’s twin refinement module with HKLF5 format .
- Error Analysis : Calculate R-factor convergence (target <0.05) and assess thermal displacement parameters for atomic positional certainty .
Advanced: What strategies are employed to determine the crystal structure of this compound derivatives?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect >95% completeness for redundancy .
- Structure Solution : SHELXD for direct methods or intrinsic phasing . For enantiopure forms, assign Flack parameters to confirm absolute configuration .
- Visualization : OLEX2 integrates refinement, density maps, and Hirshfeld surface analysis to validate packing interactions .
Advanced: What pharmacological relevance does this compound hold, and how is its bioactivity assessed?
Methodological Answer:
- Structural Analogs : The compound is a precursor to NSAIDs like nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one), suggesting cyclooxygenase inhibition potential .
- In Vitro Assays : Test inhibition of COX-1/COX-2 using enzyme-linked immunosorbent assays (ELISA) with IC₅₀ determination.
- SAR Studies : Modify the propanoate chain length or methoxy position to optimize binding affinity .
Advanced: How can asymmetric synthesis be achieved for enantiopure forms of this compound?
Methodological Answer:
- Chiral Catalysts : Use (S)-BINOL-derived catalysts for enantioselective esterification. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Dynamic Resolution : Employ lipases (e.g., Candida antarctica) in kinetic resolution of racemic mixtures .
- Circular Dichroism (CD) : Verify optical activity with Cotton effects at 220–250 nm .
Advanced: What stability considerations are critical for handling this compound in long-term studies?
Methodological Answer:
- Storage : Store at –20°C under argon to prevent ester hydrolysis. Use amber vials to block UV-induced degradation .
- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free carboxylic acids) .
- pH Sensitivity : Avoid aqueous solutions with pH >8 to prevent saponification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
